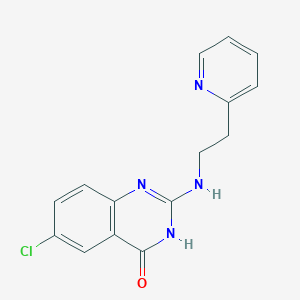

6-Chloro-2-((2-(pyridin-2-yl)ethyl)amino)quinazolin-4(1H)-one

Description

Structure

3D Structure

Properties

CAS No. |

61741-55-7 |

|---|---|

Molecular Formula |

C15H13ClN4O |

Molecular Weight |

300.74 g/mol |

IUPAC Name |

6-chloro-2-(2-pyridin-2-ylethylamino)-3H-quinazolin-4-one |

InChI |

InChI=1S/C15H13ClN4O/c16-10-4-5-13-12(9-10)14(21)20-15(19-13)18-8-6-11-3-1-2-7-17-11/h1-5,7,9H,6,8H2,(H2,18,19,20,21) |

InChI Key |

ZCAFAHHTVGOKKU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)CCNC2=NC3=C(C=C(C=C3)Cl)C(=O)N2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 6-Chloro-2-((2-(pyridin-2-yl)ethyl)amino)quinazolin-4(1H)-one can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzonitrile with 2-chloroacetyl chloride to form 6-chloro-2-chloroquinazolin-4(1H)-one. This intermediate is then reacted with 2-(pyridin-2-yl)ethylamine under appropriate conditions to yield the final product. The reaction conditions typically involve the use of a suitable solvent, such as ethanol or acetonitrile, and a base, such as triethylamine, to facilitate the reaction.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

6-Chloro-2-((2-(pyridin-2-yl)ethyl)amino)quinazolin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazolinone derivatives.

Substitution: The chloro group at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form new derivatives.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, or dichloromethane, and catalysts or bases like triethylamine or pyridine. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Case Studies

- Study on Quinazoline Derivatives : A recent study synthesized various quinazoline derivatives, including 6-Chloro-2-((2-(pyridin-2-yl)ethyl)amino)quinazolin-4(1H)-one, and evaluated their cytotoxic effects against several cancer cell lines. The results indicated significant antiproliferative activity, particularly against breast (MCF-7), lung (A549), and colorectal (SW-480) cancer cells, with IC50 values demonstrating the efficacy of these compounds .

Broad-Spectrum Activity

The compound has shown effectiveness against a range of microbial strains, including Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes involved in bacterial metabolism.

Data Table: Antimicrobial Efficacy

| Microorganism | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 17 | |

| Klebsiella pneumoniae | 14 | |

| Pseudomonas aeruginosa | 12 |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the pharmacological properties of quinazoline derivatives. Modifications at specific positions on the quinazoline ring can significantly alter biological activity.

Key Findings

- The presence of electron-withdrawing groups (like chlorine or nitro groups) at the 6-position enhances anticancer activity by increasing the compound's lipophilicity and ability to penetrate cellular membranes .

- Substituents at the 2-position (like pyridine) contribute to improved selectivity towards cancer cells while reducing toxicity to normal cells .

Mechanism of Action

The mechanism of action of 6-Chloro-2-((2-(pyridin-2-yl)ethyl)amino)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structural Analogs

Anti-inflammatory Potential:

Derivatives bearing pyridinylethyl groups, such as ethyl 2-((4-oxo-3-(2-(pyridin-2-yl)ethyl)-3,4-dihydroquinazolin-2-yl)thio)acetate [90], exhibit anti-inflammatory activity with ED50 values of 0.16–0.36 mmol/kg and COX-1/COX-2 inhibition .

Anticancer Activity:

Compounds like 3-((1S,2S)-2-hydroxycyclohexyl)-6-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[h]quinazolin-4(3H)-one (benzoquinazolinone 12) show potent STAT3 inhibition, a key anticancer target .

Antimicrobial Activity:

Pyrrolidinylthioquinazolinones (e.g., 205) exhibit broad-spectrum antimicrobial activity due to thioether linkages and halogen substitutions (e.g., iodine at position 6) . The target compound’s chloro group may similarly enhance bioavailability or target binding.

Structural and Electronic Considerations

- Pyridinylethylamino Group: This substituent introduces a basic nitrogen atom, improving solubility and enabling interactions with biological targets (e.g., hydrogen bonding with STAT3 or COX enzymes) .

- Comparison with Imidazole Derivatives : 6-Chloro-3-(3-imidazol-1-yl-2-methylpropyl)quinazolin-4(3H)-one (CAS 110552-41-5) shares a 6-chloro group but features an imidazole side chain, highlighting the role of heteroaromatic substituents in modulating activity .

Biological Activity

6-Chloro-2-((2-(pyridin-2-yl)ethyl)amino)quinazolin-4(1H)-one is a quinazoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a larger class of quinazoline-based molecules known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound primarily involves the inhibition of key signaling pathways associated with cancer cell proliferation. Studies indicate that this compound acts as an inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway, which is often dysregulated in various cancers. The inhibition of PI3K can lead to reduced cell survival and proliferation, making this compound a potential candidate for cancer therapy .

Structure-Activity Relationship (SAR)

The SAR studies conducted on quinazoline derivatives suggest that modifications at specific positions on the quinazoline ring can significantly affect their biological activity. For instance, the presence of the pyridine moiety at the 2-position enhances the compound's affinity for its target proteins, thereby increasing its efficacy .

Table 1: Summary of SAR Findings

| Compound Variant | Position Modified | Biological Activity (IC50 μM) | Reference |

|---|---|---|---|

| 6-Chloro-2-(Pyridin-2-yl) | 2-position | 0.12 | |

| 6-Chloro-4-Amino | 4-position | 0.15 | |

| Unsubstituted Quinazoline | None | >10 |

Biological Evaluation

Recent studies have evaluated the anticancer activity of this compound in various cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer (MCF7) and colon cancer (HT29) cells, with IC50 values indicating potent activity.

Case Study: Anticancer Activity

In a study involving MCF7 cells, treatment with the compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to apoptosis induction, as evidenced by increased levels of cleaved caspase-3 and annexin V staining .

Q & A

What are the optimal synthetic routes for synthesizing 6-Chloro-2-((2-(pyridin-2-yl)ethyl)amino)quinazolin-4(1H)-one, and how can reaction conditions be optimized?

Basic Research Question

The compound can be synthesized via multi-step reactions involving condensation, cyclization, and functionalization. A common approach involves reacting chlorinated quinazolinone precursors with 2-(pyridin-2-yl)ethylamine under reflux in aprotic solvents (e.g., DMF or acetonitrile) . Optimization may include adjusting stoichiometry (e.g., 1.2–1.5 equivalents of amine nucleophile), temperature (80–100°C), and catalysts (e.g., triethylamine for deprotonation). Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the target compound .

How can X-ray crystallography and NMR spectroscopy resolve the molecular structure and confirm regiochemistry?

Advanced Research Question

X-ray crystallography provides definitive structural elucidation, particularly for confirming the substitution pattern of the quinazolinone core and the orientation of the pyridin-2-yl ethylamino side chain. Single-crystal diffraction data (e.g., triclinic P1 space group, α/β/γ angles ~90–105°) can validate bond lengths and angles . NMR techniques (¹H, ¹³C, 2D-COSY) help assign proton environments, such as distinguishing NH groups (δ 8.5–10.0 ppm) and aromatic protons (δ 7.0–8.5 ppm). DEPT-135 and HSQC aid in identifying CH₂ and CH₃ groups in the side chain .

What in vitro assays are suitable for the initial evaluation of its biological activity?

Basic Research Question

Preliminary screening should include:

- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to standard antibiotics .

- Kinase inhibition : Fluorescence-based ADP-Glo™ assays for EGFR or VEGFR2 inhibition, using staurosporine as a positive control .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

What computational strategies effectively predict binding affinity and selectivity for kinase targets?

Advanced Research Question

Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics (MD) simulations (GROMACS) can model interactions with kinase ATP-binding pockets. Key steps:

Protein preparation : Retrieve kinase structures (PDB: e.g., 1M17 for EGFR) and remove water/ligands.

Ligand parametrization : Assign charges (AM1-BCC) and optimize geometry (DFT/B3LYP).

Docking : Grid boxes centered on catalytic lysine residues; analyze hydrogen bonds (e.g., pyridinyl N with Asp831) and hydrophobic contacts.

MD simulations : 100-ns trajectories to assess binding stability (RMSD < 2 Å) .

How should researchers address discrepancies in biological activity data across studies?

Advanced Research Question

Contradictions may arise from assay variability (e.g., cell line heterogeneity, incubation times). Mitigation strategies:

- Standardization : Adopt CLSI guidelines for antimicrobial testing (fixed inoculum size: 5 × 10⁵ CFU/mL) .

- Dose-response validation : Repeat assays with 8–12 concentration points and calculate Hill slopes.

- Meta-analysis : Use tools like RevMan to aggregate data, adjusting for batch effects or solvent differences (e.g., DMSO ≤ 0.1%) .

What purification techniques are recommended post-synthesis?

Basic Research Question

After synthesis, employ:

- Column chromatography : Silica gel (200–300 mesh) with gradients (e.g., 5–30% ethyl acetate in hexane).

- Recrystallization : Use ethanol/water mixtures (3:1 v/v) at 4°C for high-purity crystals.

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for analytical purity (>95%) .

How to design experiments assessing environmental stability and degradation pathways?

Advanced Research Question

Follow OECD guidelines for environmental fate studies:

Hydrolysis : Incubate at pH 4, 7, and 9 (50°C, 5 days), analyzing degradation via LC-MS/MS.

Photolysis : Expose to UV light (λ = 254 nm) in aqueous solutions; quantify by UV-Vis spectroscopy.

Biodegradation : Use OECD 301F respirometry to measure CO₂ evolution in activated sludge .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.